molecular formula C7H14ClNO2 B2903074 1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride CAS No. 2270904-97-5

1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride

Cat. No.: B2903074
CAS No.: 2270904-97-5
M. Wt: 179.64
InChI Key: JLFNBGOTBWKEBE-UHFFFAOYSA-N
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Description

1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a 1,4-dioxane ring substitution. The compound is characterized by its bicyclic structure, combining a strained cyclopropane ring and a 1,4-dioxane moiety. This structural arrangement confers unique physicochemical properties, such as enhanced solubility due to the hydrophilic dioxane ring and the hydrochloride salt form .

Properties

IUPAC Name

1-(1,4-dioxan-2-yl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-7(1-2-7)6-5-9-3-4-10-6;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFNBGOTBWKEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2COCCO2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 1,4-dioxane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent. Substitution reactions often require the presence of a catalyst and controlled temperatures to proceed efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation may yield cyclopropanone derivatives, while reduction may produce cyclopropanol derivatives. Substitution reactions can result in a variety of substituted cyclopropanamine compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of trifluoromethyl pyrazoles have demonstrated efficacy against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds inhibit biofilm formation and exhibit low toxicity to human cells, making them promising candidates for new antibiotic therapies .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Research indicates that certain derivatives exhibit significant inhibition of inflammatory mediators like TNF-α and IL-6. These findings suggest that the compound could be developed into therapeutic agents for inflammatory diseases .

Inhibition of Enzymatic Activity

A notable application is its role as an inhibitor of elongases in fatty acid metabolism. One study reported that a derivative of this compound selectively inhibited ELOVL6, a key enzyme involved in lipid biosynthesis. This inhibition was linked to alterations in fatty acid profiles in liver cells, presenting potential implications for metabolic disorders .

Fungicidal Activity

The compound's derivatives have shown promising antifungal properties. A study synthesized phenylethanol derivatives linked to the trifluoromethyl pyrazole pharmacophore, which displayed significant antifungal activity against plant pathogens such as Botrytis cinerea and Fusarium graminearum. The lead compound disrupted cell membrane integrity in fungi, indicating a novel mechanism of action for agricultural fungicides .

Synthesis of Novel Materials

The unique trifluoromethyl group in the compound enhances its properties for use in materials science. Research has explored the incorporation of this indazole derivative into polymer matrices to improve thermal stability and mechanical properties. Such modifications can lead to advanced materials suitable for various industrial applications .

Summary of Key Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial activity against resistant bacteria; anti-inflammatory potential
Agricultural ScienceEffective fungicide against key plant pathogens
Material ScienceEnhancements in thermal stability and mechanical properties when used in polymers

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Structural Analog 1: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine Hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO₂
  • CAS : 2126176-99-4
  • Key Features: Incorporates a benzodioxin ring (a fused benzene and dioxane system) instead of a standalone 1,4-dioxane moiety.
  • Applications : Likely explored for central nervous system (CNS) targeting due to the benzodioxin group’s similarity to neurotransmitters like serotonin.

Structural Analog 2: Cyclopropanamine, 1-(2-Fluorophenyl)-, Hydrochloride

  • Molecular Formula : C₉H₁₁ClF₂N
  • CAS : 1215107-57-5
  • Key Features :
    • Substitutes the dioxane ring with a fluorophenyl group, introducing electronegative fluorine atoms.
    • The fluorophenyl group enhances lipophilicity and metabolic stability compared to HA-2305’s hydrophilic dioxane .
  • Applications: Potential use in fluorinated pharmaceuticals, leveraging fluorine’s bioisosteric properties.

Structural Analog 3: (1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic Acid

  • Molecular Formula : C₉H₁₇BO₄
  • CAS: Not specified (Catalog code QD-1156)
  • Key Features :
    • Contains a spirocyclic dioxane system fused with a cyclohexane ring, offering conformational rigidity.
    • The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in HA-2305 .
  • Applications : Primarily used in synthetic chemistry for bioconjugation or polymer synthesis.

Data Table: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS/Code Purity Key Substituents Solubility (Water)
1-(1,4-Dioxan-2-yl)cyclopropanamine HCl C₇H₁₄ClNO₂ 179.65 g/mol HA-2305 95% 1,4-Dioxane, cyclopropane, amine High (HCl salt)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropanamine HCl C₁₁H₁₄ClNO₂ 235.69 g/mol 2126176-99-4 Not specified Benzodioxin, cyclopropane, amine Moderate
Cyclopropanamine, 1-(2-fluorophenyl)-, HCl C₉H₁₁ClF₂N 224.64 g/mol 1215107-57-5 Not specified Fluorophenyl, cyclopropane, amine Moderate
(1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid C₉H₁₇BO₄ 214.04 g/mol QD-1156 95% Spirocyclic dioxane, boronic acid Low

Research Findings and Functional Insights

  • HA-2305 vs.
  • Impact of Fluorine Substitution : The fluorophenyl derivative (CAS 1215107-57-5) demonstrates increased metabolic stability due to fluorine’s resistance to oxidative degradation, a critical advantage in drug development .
  • Role of Boronic Acid : QD-1156’s boronic acid group enables catalytic applications, distinguishing it from HA-2305’s amine-driven reactivity .

Biological Activity

1-(1,4-Dioxan-2-yl)cyclopropanamine hydrochloride is a compound with significant potential in pharmacology, particularly in the context of its biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C9H10ClF2N
  • Molecular Weight : 205.632 g/mol
  • CAS Number : 1402222-66-5
  • IUPAC Name : (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound has been shown to act as a selective antagonist for the P2Y12 receptor, which is crucial in platelet aggregation processes. This mechanism is particularly relevant for cardiovascular applications, including the prevention of thrombotic events such as heart attacks and strokes .
  • Enzyme Inhibition : It has also been reported to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Inhibition of LSD1 can lead to re-expression of silenced genes, providing a pathway for potential cancer therapies .

Biological Activity Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityKey Findings
P2Y12 AntagonistEffective in preventing platelet aggregation; potential therapeutic use in cardiovascular diseases.
LSD1 InhibitionInduces re-expression of epigenetically silenced genes; implications for cancer treatment.
Enzyme ProbingInvestigated as a probe for flavoenzyme domains; relevant for biosynthetic pathways.

Case Study 1: Cardiovascular Applications

A study demonstrated that this compound effectively inhibited platelet aggregation in vitro. This suggests its potential use as an antiplatelet agent in managing acute coronary syndromes .

Case Study 2: Cancer Research

In cancer cell lines, the inhibition of LSD1 by this compound resulted in a significant increase in the expression of tumor suppressor genes that were previously silenced. This indicates a promising avenue for developing epigenetic therapies targeting specific cancers .

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